molecular formula C8H10N4S B1298998 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 63894-54-2

4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B1298998
CAS RN: 63894-54-2
M. Wt: 194.26 g/mol
InChI Key: CQLQBEQLDPCGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine" is a heterocyclic molecule that features a thieno[2,3-d]pyrimidine core substituted with hydrazinyl and methyl groups. This structure is a part of a broader class of compounds known for their potential biological activities, including antitumoral properties , and their ability to form various derivatives through chemical reactions .

Synthesis Analysis

The synthesis of related hydrazinopyrimidine derivatives involves classical synthetic methods to construct the hydrazone moiety at the pyrimidine ring . For instance, the synthesis of 6-hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, a compound with a similar core, was achieved from diacetyl ketene N,S-acetal . Moreover, the synthesis of 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidines has been reported, showcasing the reactivity of such compounds towards various electrophiles and reagents .

Molecular Structure Analysis

The molecular structure and properties of related compounds have been characterized using spectroscopic methods such as NMR, UV-Vis, FT-IR, and Mass spectroscopy . Quantum chemical calculations, including density functional theory (DFT) and Atoms in Molecules (AIM) theory, have been employed to evaluate the formation, stability, and nature of intra- and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of hydrazinyl-substituted pyrimidines allows for the construction of diverse heterocyclic systems. For example, the reaction of 6-hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine with various reagents leads to the formation of pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidines . Similarly, the reactivity of 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidines towards carbon electrophiles and active methylene reagents has been studied, resulting in the synthesis of pyridothienotriazolopyrimidines and other derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The thermodynamic parameters suggest that the formation of related compounds is exothermic and spontaneous at room temperature . The vibrational analysis indicates the formation of dimers in the solid state through intermolecular hydrogen bonding . The binding energy of these interactions has been quantified using AIM calculations .

Scientific Research Applications

Anticancer Activity

  • Scientific Field : Pharmacology and Oncology .
  • Application Summary : Pyrimidine derivatives, including 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine, have been studied for their anticancer activity . Due to their structural resemblance with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the type of cancer being treated and the specific drug formulation. Typically, these compounds are synthesized and then tested in vitro against various cancer cell lines .
  • Results or Outcomes : Many novel pyrimidine derivatives have shown promising anticancer activity in recent years . For example, novel 2,3-disubstituted-4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines were studied against breast and liver cancer cell lines .

Antifungal Activity

  • Scientific Field : Pharmacology and Mycology .
  • Application Summary : Pyrimidine derivatives, including 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine, have been studied for their antifungal activity . These compounds have been tested against various Candida strains .
  • Methods of Application : The compounds are synthesized and then tested in vitro against various fungal strains . The specific methods of application or experimental procedures would depend on the type of fungus being treated and the specific drug formulation .
  • Results or Outcomes : Some of the compounds showed promising antifungal activity. For example, compounds 8c, 8f, 9c, 10f, 11d, and 11e were identified as promising antifungal agents .

Synthesis of Novel Substituted Thieno[2,3-d]pyrimidine-4-carboxylic Acids

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine can be used in the synthesis of novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids .
  • Methods of Application : The synthesis involves Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .
  • Results or Outcomes : The method provides an efficient way to access novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields .

Safety And Hazards

The compound has been classified with the signal word “Warning” and has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing .

Future Directions

Given the interest in pyrimidine compounds for their various chemical and biological applications, future research could focus on developing new synthesis methods and exploring further applications of these compounds .

properties

IUPAC Name

(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c1-4-5(2)13-8-6(4)7(12-9)10-3-11-8/h3H,9H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLQBEQLDPCGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352137
Record name 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine

CAS RN

63894-54-2
Record name 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
Reactant of Route 2
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
Reactant of Route 4
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
Reactant of Route 5
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine

Citations

For This Compound
1
Citations
OJ Meliqulov, ES Baymuradov - Экономика и социум, 2022 - cyberleninka.ru
4-gidrazinil-5,6dimetiltieno[2,3-d]pirimidinning optimal sintez qi-lish usullari yaratildi. Ularning aldegidlar bilan reaksiyasi o’rganilib, reak-siyaga ta’ sir etuvchi omillar topildi va yuqori …
Number of citations: 11 cyberleninka.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.